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Compound of Interest

Compound Name: trichloropyrimidine-2-carbonitrile

Cat. No.: B6189978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,5,6-

trichloropyrimidine-2-carbonitrile as a versatile scaffold in medicinal chemistry for the

development of targeted therapies. The unique reactivity of this molecule, possessing multiple

sites for nucleophilic substitution and further modification of the nitrile group, makes it an

attractive starting material for the synthesis of a diverse range of kinase and enzyme inhibitors.

Introduction to Trichloropyrimidine-2-carbonitrile as
a Privileged Scaffold
4,5,6-Trichloropyrimidine-2-carbonitrile is a highly reactive heterocyclic compound that

serves as a valuable building block in the synthesis of potent and selective inhibitors of various

key drug targets. The presence of three chlorine atoms at positions 4, 5, and 6 of the

pyrimidine ring, along with a nitrile group at position 2, offers multiple reaction sites for the

strategic introduction of various functionalities to achieve desired pharmacological profiles. This

scaffold has been successfully employed in the development of inhibitors for several important

classes of enzymes, including kinases and cyclooxygenases, which are implicated in cancer

and inflammatory diseases.
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The pyrimidine core is a well-established pharmacophore in a multitude of FDA-approved

kinase inhibitors. 4,5,6-Trichloropyrimidine-2-carbonitrile provides a robust platform for the

synthesis of novel kinase inhibitors targeting critical signaling pathways in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibitors
Significance: The EGFR signaling pathway plays a central role in regulating cell proliferation,

survival, and differentiation.[1][2] Its aberrant activation, often through mutations, is a key driver

in the development and progression of various cancers, including non-small cell lung cancer

(NSCLC).[3]

Application: The trichloropyrimidine scaffold can be elaborated to generate potent EGFR

inhibitors. By sequentially substituting the chlorine atoms with appropriate amine-containing

fragments, it is possible to synthesize compounds that bind to the ATP-binding site of the

EGFR kinase domain, thereby inhibiting its activity.
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Caption: EGFR Signaling Pathway.

Anaplastic Lymphoma Kinase (ALK) Inhibitors
Significance: ALK is a receptor tyrosine kinase that, when constitutively activated through

chromosomal rearrangements, acts as a potent oncogenic driver in various cancers, including

a subset of NSCLC. The transforming growth factor-beta (TGF-β) signaling pathway, which

involves the ALK5 receptor, is also crucial in cancer progression, particularly in processes like

epithelial-mesenchymal transition (EMT) and metastasis.[4][5]

Application: 4,5,6-Trichloropyrimidine-2-carbonitrile is a key starting material for the

synthesis of ALK5 inhibitors.[6] The strategic substitution of the chlorine atoms allows for the

introduction of pharmacophoric elements that can selectively target the ATP-binding pocket of

ALK5, thereby blocking TGF-β signaling.
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Start with
4,5,6-Trichloropyrimidine-2-carbonitrile

Step 1: Nucleophilic Substitution at C4
(e.g., with an amine, R1-NH2)

4-Substituted-5,6-dichloropyrimidine-2-carbonitrile

Step 2: Nucleophilic Substitution at C6
(e.g., with another amine, R2-NH2)

4,6-Disubstituted-5-chloropyrimidine-2-carbonitrile

Step 3: Further Modification
(e.g., Suzuki coupling at C5 or

 nitrile hydrolysis)

Final Product

Purification and Characterization
(Chromatography, NMR, MS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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